2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
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Description
2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is a useful research compound. Its molecular formula is C22H23NO3S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Reaction Mechanisms
The study of methyloxo(dithiolato)rhenium(V) complexes, including those with pyridine as a coordinating ligand, has shed light on the kinetics and mechanisms of oxygen transfer reactions. These reactions are crucial for understanding catalytic processes, especially those involving sulfur and nitrogen compounds. The formation of monomeric complexes followed by bimolecular oxidation highlights the potential of pyridine-containing compounds in catalysis and reaction mechanism studies (Lente & Espenson, 2000).
Material Science and Polymer Research
In material science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate outstanding thermal stability, mechanical strength, and low dielectric constants. Such materials are pivotal for developing advanced polymers with specific electronic properties, indicating the relevance of pyridine derivatives in material science and engineering (Liu et al., 2013).
Organic Synthesis and Green Chemistry
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine presents a modified approach to synthesizing key intermediates for drug development. This process highlights the importance of pyridine derivatives in organic synthesis, particularly in developing pharmaceuticals. Moreover, the emphasis on green metrics underscores the role of these compounds in promoting environmentally friendly chemical syntheses (Gilbile et al., 2017).
Light-Emitting Devices and Photocatalysis
The exploration of cationic bis-cyclometallated iridium(III) complexes, including those with sulfonyl-substituted cyclometallating ligands, for use in light-emitting electrochemical cells (LECs) demonstrates the potential of pyridine derivatives in the field of optoelectronics. These compounds serve as blue or green emitters with high photoluminescence quantum yields, illustrating their significance in developing energy-efficient lighting and displays (Ertl et al., 2015).
Molecular Dynamics and Computational Chemistry
Research into the reactivation of aged acetylcholinesterase inhibited by organophosphorus compounds using dimethyl(pyridin-2-yl)sulfonium-based oximes reveals the intricate role of pyridine derivatives in computational chemistry and drug design. Such studies are vital for developing antidotes to nerve agents, showcasing the broader impact of pyridine-containing compounds in medicinal chemistry and biochemistry (Chandar et al., 2014).
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-14-9-11-19(12-10-14)27(24,25)21-16(3)13-17(4)23-22(21)26-20-8-6-7-15(2)18(20)5/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUJTDWFWZDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.